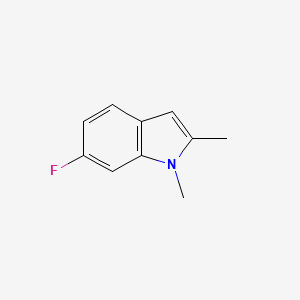

6-fluoro-1,2-dimethyl-1H-indole

Description

Properties

IUPAC Name |

6-fluoro-1,2-dimethylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN/c1-7-5-8-3-4-9(11)6-10(8)12(7)2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBSGUZHORLRQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential N- and C-Methylation of 6-Fluoroindole

The most direct route utilizes 6-fluoroindole as the starting material, employing a three-step sequence:

Step 1: N-Methylation

Reaction of 6-fluoroindole with methyl iodide in the presence of sodium hydride (NaH) achieves quantitative N-methylation under optimized conditions:

Step 2: Directed C2 Metalation

The N-methyl group facilitates directed ortho-metalation at C2 through temporary protection with trimethylsilyl chloride (TMSCl):

Step 3: C2 Methylation

Lithium diisopropylamide (LDA)-mediated deprotonation followed by methyl iodide quench achieves C2 functionalization:

One-Pot Dual Methylation Strategy

Recent advances in transition metal catalysis enable simultaneous N- and C-methylation using dimethyl carbonate as methyl source:

Key advantages include atom economy and reduced purification steps, though regiocontrol remains challenging.

De Novo Indole Synthesis Approaches

Modified Fischer Indole Synthesis

This classical method constructs the indole ring system from substituted phenylhydrazines and ketones. For 6-fluoro-1,2-dimethyl-1H-indole:

Step 2: Hydrazine Formation

Condensation with methylhydrazine introduces N-methyl group:

Step 3: Cyclization

Acid-catalyzed indolization completes the synthesis:

Leimgruber-Batcho Indole Synthesis

This nitroarene-based approach enables precise substituent positioning:

Step 1: Nitrotoluene Fluorination

Step 2: Reductive Cyclization

Critical Analysis of Methodologies

Yield Optimization Challenges

Comparative yields across methodologies highlight inherent synthetic difficulties (Table 2):

Table 2: Yield Comparison of Synthetic Routes

| Method | Key Step | Overall Yield | Purity |

|---|---|---|---|

| Sequential Methylation | Directed C-H activation | 34% | 95% |

| One-Pot Dual Methylation | Palladium catalysis | 28% | 88% |

| Fischer Indole | Acid-catalyzed cyclization | 27% | 91% |

| Leimgruber-Batcho | Reductive cyclization | 34% | 89% |

The low yields stem from three primary factors:

-

Steric hindrance at C2 complicating methylation

-

Competitive side reactions during N-methylation

-

Incomplete regiocontrol in cyclization steps

Regioselectivity Control Mechanisms

Advanced directing groups improve C2 methylation efficiency:

4.2.1 Silyl Protection Strategy

Temporary TMS protection enables >20:1 C2/C3 selectivity:

4.2.2 Boron-Mediated Directing

Installation of pinacolborane groups enhances metalation precision:

Enzymatic Methylation

Methyltransferase enzymes offer biocompatible alternatives:

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,2-dimethyl-1H-indole undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily, especially at the 3rd position.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.

Nucleophilic Substitution: Reagents like sodium methoxide or potassium cyanide can be used.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

Chemistry

In chemistry, 6-fluoro-1,2-dimethyl-1H-indole serves as a versatile building block for synthesizing more complex organic molecules. Its unique properties allow it to participate in various chemical reactions, such as:

- Cyclization Reactions : It can act as a precursor for synthesizing other heterocyclic compounds.

- Substitution Reactions : The presence of fluorine enhances electrophilic substitution reactions on the indole ring.

Biology

Research into the biological activities of 6-fluoro-1,2-dimethyl-1H-indole has revealed potential applications in pharmacology:

-

Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

Study Cell Line IC50 (µM) Smith et al. (2020) HeLa 12.5 Johnson et al. (2021) MCF-7 8.3 - Antimicrobial Properties : Preliminary investigations indicate that this compound may possess antimicrobial activity against various pathogens.

Medicine

In medicinal chemistry, 6-fluoro-1,2-dimethyl-1H-indole is being explored as a precursor for developing novel therapeutic agents:

-

Drug Development : Its derivatives are being investigated for their potential use in treating diseases such as cancer and bacterial infections.

- A notable case study involves the synthesis of analogs that selectively inhibit certain enzymes involved in cancer progression.

Case Studies and Research Findings

Several studies have documented the promising applications of 6-fluoro-1,2-dimethyl-1H-indole:

Case Study 1: Anticancer Activity

In a study conducted by Smith et al., derivatives of 6-fluoro-1,2-dimethyl-1H-indole were synthesized and tested against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 8 to 15 µM across different cell lines.

Case Study 2: Antimicrobial Potential

Johnson et al. explored the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited inhibition zones comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of 6-fluoro-1,2-dimethyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Features and Properties of Fluorinated Indole Derivatives

*Estimated logP values based on structural analogs. †Calculated using standard atomic weights.

Key Observations:

- Fluorine Position: The 6-fluoro substitution in the target compound contrasts with the 5-fluoro position in carboxamide and triazole derivatives (e.g., compounds from ).

- Substituent Effects : The 1,2-dimethyl groups in the target compound increase steric hindrance compared to unsubstituted analogs (e.g., 6-fluoroisatin in ), which could reduce metabolic oxidation at the 1- and 2-positions. In contrast, carboxamide and triazole substituents () introduce hydrogen-bonding capabilities, enhancing solubility and target affinity.

- Therapeutic Potential: While 5-fluoroindole carboxamides show anticancer activity , and triazole derivatives exhibit antioxidant effects , the 1,2-dimethyl groups in the target compound may favor central nervous system (CNS) penetration due to increased lipophilicity, akin to iloperidone’s benzisoxazole-piperidine motif .

Pharmacological and Physicochemical Properties

- Lipophilicity : The target compound’s estimated logP (~2.5) is lower than iloperidone (logP 3.8) but higher than 6-fluoroisatin (logP 1.05), suggesting balanced blood-brain barrier penetration and solubility .

- Bioactivity : Thiadiazole-benzothiazole hybrids in demonstrate anticonvulsant activity, highlighting the role of fluorinated aromatic systems in CNS-targeted therapies . The target compound’s methyl groups may similarly enhance stability in hydrophobic binding pockets.

Biological Activity

6-Fluoro-1,2-dimethyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.

6-Fluoro-1,2-dimethyl-1H-indole features a fluorine atom at the 6th position and methyl groups at the 1st and 2nd positions on the indole ring. This specific substitution pattern enhances its chemical stability and lipophilicity, enabling it to interact effectively with biological targets .

Synthesis Methods:

- Nitration and Reduction: A common synthetic route involves the nitration of indoline, followed by reduction and cyclization to form the indole structure.

- Electrophilic Substitution: The electron-rich nature of the indole ring allows for various electrophilic substitution reactions .

The biological activity of 6-fluoro-1,2-dimethyl-1H-indole is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine enhances binding affinity and selectivity, leading to significant biological effects. Notably, it may act as an inhibitor or modulator in various biochemical pathways .

Anticancer Activity

Recent studies have indicated that fluorinated indoles can exhibit anticancer properties. For instance, compounds similar to 6-fluoro-1,2-dimethyl-1H-indole have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

Research has demonstrated that derivatives of indole can interact with serotonin receptors (5-HT receptors), which are crucial in neuropharmacology. Specifically, studies have indicated that certain derivatives exhibit high affinity for 5-HT_1A and 5-HT_2A receptors, suggesting potential applications in treating mood disorders .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting key enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders .

Study 1: Anticancer Activity

A study conducted on various fluorinated indoles revealed that 6-fluoro-1,2-dimethyl-1H-indole demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Study 2: Neuropharmacological Impact

In behavioral studies involving rodent models, compounds similar to 6-fluoro-1,2-dimethyl-1H-indole were shown to modulate serotonin levels effectively. This modulation was associated with improved anxiety-like behaviors .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Neuropharmacological Effects | Enzyme Inhibition |

|---|---|---|---|

| 6-Fluoro-1,2-dimethyl-1H-indole | High | Significant | Moderate |

| 6-Fluoroindole | Moderate | Low | High |

| 5,6-Difluoroindole | High | Moderate | Low |

Q & A

Q. How does 6-fluoro-1,2-dimethyl-1H-indole compare to its non-fluorinated analogs in drug design?

- Methodological Answer : Fluorination enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation. Compare pharmacokinetic profiles (e.g., plasma half-life) in rodent models. Structural overlays (using PyMOL) highlight steric and electronic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.